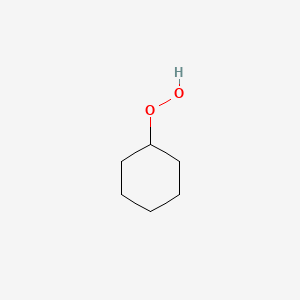

Cyclohexyl hydroperoxide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

hydroperoxycyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-8-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGJBCRKSVGDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227401 | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-07-4 | |

| Record name | Hydroperoxide, cyclohexyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4UH5MC4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Cyclohexyl Hydroperoxide Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of cyclohexyl hydroperoxide (CHHP) is a critical intermediate step in the industrial production of cyclohexanol (B46403) and cyclohexanone (B45756), precursors to nylon-6 and nylon-6,6. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of this compound, primarily through the autoxidation of cyclohexane (B81311). It delves into the free-radical chain reaction, the influence of catalysts, and the subsequent reactions leading to desired products and byproducts. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the complex chemical pathways involved.

Introduction

Cyclohexane, a relatively inert cycloalkane, undergoes oxidation in the presence of oxygen to form this compound as the primary product.[1] This process, known as autoxidation, proceeds via a free-radical chain mechanism.[1] While this reaction can occur thermally at elevated temperatures and pressures, it is often catalyzed to enhance efficiency and selectivity. Understanding the intricacies of this mechanism is paramount for optimizing the yield of desired products, minimizing the formation of unwanted byproducts, and ensuring process safety.

The Free-Radical Autoxidation of Cyclohexane

The autoxidation of cyclohexane is a classic example of a free-radical chain reaction, which can be dissected into three key stages: initiation, propagation, and termination.[1]

Initiation

The initiation phase involves the generation of free radicals from stable molecules. In the case of pure cyclohexane and oxygen, this is a slow process that can be initiated by heat, light, or the presence of an initiator. The direct reaction between cyclohexane (C₆H₁₂) and oxygen (O₂) to form radicals is energetically unfavorable. More commonly, initiation occurs through the homolytic cleavage of a small amount of pre-existing hydroperoxides or the addition of a radical initiator.

Initiation Reactions:

-

Thermal Decomposition of Initiator (In-In): In-In → 2 In•

-

Reaction with Cyclohexane: In• + C₆H₁₂ → InH + C₆H₁₁•

Propagation

Once cyclohexyl radicals (C₆H₁₁•) are formed, a self-sustaining cycle of reactions, known as the propagation stage, ensues. This stage is responsible for the formation of the primary product, this compound.

Propagation Reactions:

-

Reaction of Cyclohexyl Radical with Oxygen: The cyclohexyl radical rapidly reacts with molecular oxygen to form a cyclohexylperoxy radical (C₆H₁₁OO•). C₆H₁₁• + O₂ → C₆H₁₁OO•

-

Hydrogen Abstraction by Cyclohexylperoxy Radical: The cyclohexylperoxy radical then abstracts a hydrogen atom from another cyclohexane molecule, yielding this compound (C₆H₁₁OOH) and a new cyclohexyl radical, which continues the chain. C₆H₁₁OO• + C₆H₁₂ → C₆H₁₁OOH + C₆H₁₁•

Termination

The chain reaction is terminated when free radicals combine to form stable, non-radical products.

Termination Reactions:

-

Combination of two Cyclohexylperoxy Radicals: 2 C₆H₁₁OO• → C₆H₁₁OH + C₆H₁₀O + O₂ (Russell mechanism) 2 C₆H₁₁OO• → C₆H₁₁OOC₆H₁₁ + O₂

-

Combination of a Cyclohexyl Radical and a Cyclohexylperoxy Radical: C₆H₁₁• + C₆H₁₁OO• → C₆H₁₁OOC₆H₁₁

-

Combination of two Cyclohexyl Radicals: 2 C₆H₁₁• → C₁₂H₂₂ (Bicyclohexyl)

Visualizing the Autoxidation Pathway

The following diagram illustrates the free-radical chain mechanism of cyclohexane autoxidation.

Caption: Free-radical chain mechanism of cyclohexane autoxidation.

Catalytic Oxidation of Cyclohexane

To increase the rate and selectivity of this compound formation, catalysts are often employed. Transition metal salts, particularly those of cobalt, are widely used.[2]

Role of Cobalt Catalysts

Cobalt salts, such as cobalt naphthenate, facilitate the decomposition of this compound, which generates radicals that can initiate new chains, thus accelerating the overall reaction rate. The catalytic cycle involves the cobalt ion cycling between its +2 and +3 oxidation states.

Catalytic Cycle with Cobalt:

-

Initiation: Co²⁺ + C₆H₁₁OOH → Co³⁺ + C₆H₁₁O• + OH⁻ Co³⁺ + C₆H₁₁OOH → Co²⁺ + C₆H₁₁OO• + H⁺

-

Overall Decomposition: 2 C₆H₁₁OOH --(Co²⁺/Co³⁺)--> C₆H₁₁O• + C₆H₁₁OO• + H₂O

The generated cyclohexoxy (C₆H₁₁O•) and cyclohexylperoxy (C₆H₁₁OO•) radicals can then participate in propagation steps, leading to the formation of more this compound.

Visualizing the Cobalt Catalytic Cycle

The following diagram illustrates the role of cobalt in the decomposition of this compound.

Caption: Cobalt-catalyzed decomposition of this compound.

Subsequent Reactions and Byproduct Formation

This compound is a relatively unstable intermediate that can decompose or react further to form cyclohexanol (C₆H₁₁OH) and cyclohexanone (C₆H₁₀O), which are often the desired final products. However, side reactions can lead to the formation of various byproducts, reducing the overall yield and selectivity.

Formation of Cyclohexanol and Cyclohexanone

The decomposition of this compound can occur thermally or be catalyzed. The termination reaction of two cyclohexylperoxy radicals (Russell mechanism) is a significant route to cyclohexanol and cyclohexanone.

Major Byproducts and Their Formation

The primary byproducts of cyclohexane oxidation are ring-opened dicarboxylic acids, with adipic acid (HOOC(CH₂)₄COOH) and 6-hydroxyhexanoic acid being the most significant.[3] Their formation involves the ring-opening of cyclohexoxy radicals.

-

Formation of 6-oxohexanoic acid and Adipic Acid: The cyclohexoxy radical can undergo β-scission, leading to the formation of a ring-opened radical. Further oxidation steps then lead to 6-oxohexanoic acid, which can be further oxidized to adipic acid.[3]

Visualizing Byproduct Formation

The following diagram outlines the pathway to major byproducts from the cyclohexoxy radical.

Caption: Formation pathway of major byproducts.

Quantitative Data

The yield of this compound and other products is highly dependent on reaction conditions such as temperature, pressure, catalyst, and reaction time.

| Catalyst | Temperature (°C) | Pressure (MPa) | Cyclohexane Conversion (%) | CHHP Yield (%) | Cyclohexanol Yield (%) | Cyclohexanone Yield (%) | Reference |

| None (Autoxidation) | 150 | 1.0 | 4.5 | 50-60 | 15-25 | 10-20 | General Literature |

| Cobalt Naphthenate | 140-160 | 0.8-1.5 | 4-10 | Low (decomposes) | 40-50 | 30-40 | [2] |

| Cr-based catalysts | 130-150 | 1.0-2.0 | 5-8 | Varies | Varies | Varies | General Literature |

| V₂O₅/TiO₂ | 150 | 1.0 | ~8 | - | - | - | General Literature |

Kinetic Data:

The rate constant for the key propagation step, the abstraction of a hydrogen atom from cyclohexane by the cyclohexylperoxyl radical, has been determined to be approximately: k = 1.46 x 10¹¹ exp(-17.8 kcal·mol⁻¹/RT) cm³·mol⁻¹·s⁻¹ (in the temperature range of 300-600 K).[4][5]

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Non-catalytic)

Warning: Organic hydroperoxides can be explosive. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

Materials:

-

Cyclohexane (reagent grade)

-

Oxygen gas

-

A high-pressure autoclave equipped with a stirrer, temperature controller, and pressure gauge.

Procedure:

-

Charge the autoclave with 100 mL of cyclohexane.

-

Seal the autoclave and purge it with nitrogen gas to remove any air.

-

Pressurize the autoclave with oxygen to the desired pressure (e.g., 1.0 MPa).

-

Heat the autoclave to the desired temperature (e.g., 150 °C) while stirring.

-

Maintain the reaction conditions for a specific duration (e.g., 2-4 hours).

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess pressure.

-

The resulting mixture contains this compound, cyclohexanol, cyclohexanone, and unreacted cyclohexane.

Quantification of this compound

7.2.1. Titration with Triphenylphosphine (B44618)

This method is based on the quantitative reaction of triphenylphosphine (TPP) with hydroperoxides to form triphenylphosphine oxide (TPPO) and the corresponding alcohol.[6][7]

Procedure:

-

Take a known volume of the reaction mixture.

-

Add an excess of a standardized solution of triphenylphosphine in a suitable solvent (e.g., toluene).

-

Allow the reaction to go to completion (usually rapid at room temperature).

-

The amount of unreacted triphenylphosphine can be determined by back-titration with a standard iodine solution, or the amount of TPPO formed can be quantified by techniques like GC or HPLC.

7.2.2. Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of the reaction mixture.[8][9]

Procedure:

-

A sample of the reaction mixture is injected into the gas chromatograph.

-

To analyze for this compound, it is often necessary to first reduce it to cyclohexanol using a reducing agent like triphenylphosphine, as CHHP is thermally unstable and may decompose in the hot injector port of the GC.[10]

-

The difference in the cyclohexanol peak area before and after reduction gives the concentration of this compound.

-

Cyclohexane, cyclohexanol, and cyclohexanone can be directly quantified using appropriate calibration standards.

Conclusion

The formation of this compound via the autoxidation of cyclohexane is a complex process governed by free-radical chemistry. While the fundamental mechanism of initiation, propagation, and termination is well-established, the overall efficiency and selectivity of the process are highly sensitive to reaction conditions and the presence of catalysts. A thorough understanding of the reaction pathways, including the formation of byproducts, is essential for the optimization of industrial processes that rely on this critical intermediate. This guide has provided a detailed overview of the core principles, supported by quantitative data, experimental protocols, and visual diagrams, to serve as a valuable resource for professionals in the field.

References

- 1. Autoxidation - Wikipedia [en.wikipedia.org]

- 2. Cycloalkane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Autoxidation of cyclohexane: conventional views challenged by theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of peroxide values in oils by triphenylphosphine/triphenylphosphine oxide (TPP/TPPO) assay coupled with FTIR-ATR spectroscopy: Comparison with iodometric titration - Agritrop [agritrop.cirad.fr]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

synthesis of cyclohexyl hydroperoxide from cyclohexane

An In-depth Technical Guide to the Synthesis of Cyclohexyl Hydroperoxide from Cyclohexane (B81311)

Introduction

This compound (CHHP) is a crucial organic intermediate, primarily utilized in the industrial production of cyclohexanol (B46403) and cyclohexanone (B45756), collectively known as KA oil.[1] This mixture is a key precursor for the synthesis of adipic acid and caprolactam, the monomers for Nylon-6,6 and Nylon-6, respectively.[2][3] The dominant route for CHHP synthesis is the liquid-phase autoxidation of cyclohexane, a process of significant commercial importance.[3][4] This guide provides a comprehensive technical overview of the , focusing on reaction mechanisms, experimental methodologies, and process data. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Reaction Mechanisms: Autoxidation of Cyclohexane

The primarily proceeds via a free-radical autoxidation mechanism.[2][3] This is a chain reaction involving initiation, propagation, and termination steps, with CHHP being a key intermediate product.[5]

Free-Radical Chain Reaction

The autoxidation of cyclohexane is known to follow a complex radical chain mechanism.[5] The process begins with the formation of a cyclohexyl radical, which then reacts with oxygen.[5]

-

Initiation: The reaction is initiated by the formation of cyclohexyl radicals (C₆H₁₁•) from cyclohexane (C₆H₁₂). This can be induced thermally, photochemically, or by a radical initiator.

C₆H₁₂ + Initiator → C₆H₁₁• + H•

-

Propagation: The cyclohexyl radical rapidly reacts with molecular oxygen to form a cyclohexylperoxy radical (C₆H₁₁OO•).[5] This radical can then abstract a hydrogen atom from another cyclohexane molecule to form this compound (C₆H₁₁OOH) and a new cyclohexyl radical, thus propagating the chain.[6]

C₆H₁₁• + O₂ → C₆H₁₁OO• C₆H₁₁OO• + C₆H₁₂ → C₆H₁₁OOH + C₆H₁₁•

-

Termination: The chain reaction is terminated by the combination of two radicals. For instance, two cyclohexylperoxy radicals can combine to form non-radical products.[5]

2 C₆H₁₁OO• → Non-radical products (e.g., cyclohexanol, cyclohexanone, O₂)

The following diagram illustrates the core free-radical autoxidation pathway.

Caption: Free-radical chain mechanism for cyclohexane autoxidation.

Synthesis Methods and Experimental Protocols

The industrial synthesis of CHHP is typically performed via non-catalytic or catalytic oxidation of cyclohexane. The conversion of cyclohexane is generally kept below 10% to prevent the overoxidation of products and maintain high selectivity.[2]

Non-Catalytic Autoxidation with Pure Oxygen

A safer and more efficient method for cyclohexane autoxidation involves using pure oxygen in a cyclohexane/water mixture. The water acts as an inert component, preventing the formation of explosive oxygen/cyclohexane mixtures.[2][7]

Experimental Protocol:

-

Reactor Setup: A high-pressure reactor (e.g., a stirred tank or bubble column) is charged with cyclohexane and deionized water.[2]

-

Pressurization and Heating: The reactor is purged and pressurized with pure oxygen. The mixture is then heated to the reaction temperature, typically between 130°C and 170°C.[2]

-

Reaction: The reaction is allowed to proceed for a specified duration (e.g., 1-4 hours) with continuous stirring or bubbling of oxygen.[2]

-

Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully released.

-

Product Analysis: The organic phase is separated from the aqueous phase. The concentration of this compound, cyclohexanol, and cyclohexanone is determined using analytical techniques such as gas chromatography (GC) after reduction of the hydroperoxide (e.g., with triphenylphosphine) to quantify the CHHP content.[8]

Caption: Generalized experimental workflow for cyclohexane oxidation.

Catalytic Oxidation

Various catalysts can be employed to improve the efficiency and selectivity of cyclohexane oxidation. These can be homogeneous or heterogeneous.

-

Homogeneous Catalysts: Soluble metal salts, such as cobalt naphthenate, are commonly used in industrial processes.[6][9]

-

Heterogeneous Catalysts: Solid catalysts, including metal oxides (e.g., Co₃O₄, MnO₂) on supports like silica (B1680970) or alumina, offer advantages in terms of catalyst separation and recycling.[4] Platinum-based catalysts have also been investigated.[10]

Experimental Protocol (Heterogeneous Catalysis with TBHP): This example uses tert-butyl hydroperoxide (TBHP) as an oxidant, which can allow for milder reaction conditions.[11]

-

Reactor Setup: A glass flask equipped with a magnetic stirrer and reflux condenser is charged with the heterogeneous catalyst (e.g., Pt/Al₂O₃), cyclohexane, and a solvent like acetonitrile.[10]

-

Initiation: Tert-butyl hydroperoxide (TBHP), typically 70% in water, is added to the mixture.[10]

-

Reaction: The mixture is heated to the desired temperature (e.g., 70°C) and stirred for the required reaction time.[11]

-

Sampling and Analysis: Aliquots are withdrawn periodically, filtered to remove the catalyst, and analyzed by GC to monitor the conversion of cyclohexane and the formation of products.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The tables below summarize key quantitative data from various studies.

Table 1: Non-Catalytic Autoxidation with Pure Oxygen

| Parameter | Value | Reference |

|---|---|---|

| Oxidant | Pure Oxygen | [2] |

| Temperature | 155 °C | [2] |

| Pressure | 4.9 MPa | [2] |

| Cyclohexane/Water Ratio | 1:1 (v/v) | [2] |

| Reaction Time | 2 hours | [2] |

| Cyclohexane Conversion | ~4.5 % | [2] |

| Selectivity to CHHP+K+A* | > 80 % | [2] |

*CHHP: this compound; K: Cyclohexanone; A: Cyclohexanol

Table 2: Catalytic Oxidation of Cyclohexane

| Catalyst | Oxidant | Temp. (°C) | Conversion (%) | KA Oil Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Co/CeO₂-TUD-1 | TBHP | 70 | 14.5 | 78.8 | [11] |

| Pt/Al₂O₃ | TBHP | 80 | ~35 | ~30 | [10] |

| Cobalt Naphthenate | O₂ | 150-160 | 3-10 | 70-85 | [4][6] |

| Co₃O₄ on support | O₂ | 80-130 | - | - |[4] |

Decomposition of this compound

CHHP is an intermediate that is subsequently decomposed, often catalytically, to yield the desired cyclohexanol and cyclohexanone.[4][6] This decomposition is a critical step in the overall process of converting cyclohexane to KA oil.[4][12] Catalysts such as cobalt compounds or chromium compounds are effective for this transformation.[4][13] The decomposition can also be achieved using a sodium hydroxide (B78521) solution.[14]

The decomposition can proceed via different pathways, leading to either cyclohexanol or cyclohexanone.

Caption: Decomposition of CHHP to cyclohexanol and cyclohexanone.

Safety Considerations

This compound is an organic peroxide and must be handled with care.

-

Instability: Organic peroxides can be thermally unstable and may decompose explosively, especially in concentrated form.[1][15]

-

Hazards: CHHP is corrosive and can cause irritation.[1]

-

Process Safety: Industrial processes are designed to limit the concentration of CHHP and control temperatures and pressures to prevent runaway reactions. The use of water in the pure oxygen process is a specific safety measure to avoid forming explosive vapor mixtures.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Autoxidation - Wikipedia [en.wikipedia.org]

- 4. US4503257A - this compound decomposition process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. KR940008924B1 - Production of this compound - Google Patents [patents.google.com]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Method for preparation of cyclohexanone and cyclohexanol by decomposition of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition Kinetics of Cyclohexyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of cyclohexyl hydroperoxide (CHHP). This compound is a key intermediate in the industrial oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone, precursors for adipic acid and ultimately nylon. A thorough understanding of its decomposition kinetics is crucial for process optimization, safety, and control. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core chemical processes.

Core Concepts in Thermal Decomposition Kinetics

The thermal decomposition of this compound is a complex process that can proceed through various pathways, influenced by factors such as temperature, solvent, and the presence of catalysts or inhibitors. The decomposition typically involves the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive radical species.

The primary products of the uncatalyzed thermal decomposition are cyclohexanol and cyclohexanone. The ratio of these products is a critical parameter in industrial applications. The decomposition is an exothermic reaction, and its rate is highly dependent on temperature.[1]

The kinetics of this decomposition are often described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A):

k = A * exp(-Ea / (R * T))

where R is the universal gas constant and T is the absolute temperature.

Quantitative Kinetic Data

While extensive data exists for the catalytic decomposition of this compound in industrial settings, detailed quantitative data for its uncatalyzed thermal decomposition in solution is less readily available in public literature. Industrial processes typically operate at temperatures between 80°C and 130°C in the presence of catalysts like cobalt, chromium, or manganese compounds to control the decomposition and improve the yield of desired products.[1]

For analogous compounds like cumene (B47948) hydroperoxide, the thermal decomposition has been studied more extensively. For instance, the decomposition of cumene hydroperoxide in cumene solution follows a 0.5-order reaction with an activation energy of approximately 122.0 ± 3.0 kJ/mol.[2] While not directly transferable, this information provides a valuable reference point for the expected kinetic behavior of CHHP.

Studies on the use of CHHP as a radical initiator in polymerization reactions also provide insights into its decomposition rate, as the initiation step is governed by the thermal decomposition of the hydroperoxide.[3]

Experimental Protocols for Kinetic Analysis

The determination of the kinetic parameters for the thermal decomposition of this compound involves monitoring its concentration over time at various constant temperatures. Below are detailed methodologies for key experiments.

Isothermal Decomposition Study

Objective: To determine the rate constant (k) of the thermal decomposition of this compound at a specific temperature.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., cyclohexane, benzene).

-

Reaction Setup: The solution is placed in a sealed, temperature-controlled reactor. The reactor is equipped with a sampling port to allow for the withdrawal of aliquots at specific time intervals. An inert atmosphere (e.g., nitrogen or argon) is typically maintained to prevent side reactions.

-

Temperature Control: The reactor is brought to the desired constant temperature.

-

Sampling: Once the desired temperature is reached (t=0), small aliquots of the reaction mixture are withdrawn at regular intervals.

-

Quenching: The reaction in the withdrawn aliquots is immediately quenched to stop further decomposition. This can be achieved by rapid cooling or by the addition of a chemical inhibitor.

-

Analysis: The concentration of this compound in each aliquot is determined using an appropriate analytical technique (see Section 3.3).

-

Data Analysis: The concentration of CHHP is plotted against time. The rate constant (k) is determined by fitting the experimental data to the appropriate integrated rate law (e.g., first-order, second-order). This process is repeated at several different temperatures to obtain a set of rate constants.

Determination of Arrhenius Parameters

Objective: To determine the activation energy (Ea) and the pre-exponential factor (A).

Methodology:

-

Data Collection: A series of rate constants (k) are determined at different absolute temperatures (T) as described in the isothermal decomposition study.

-

Arrhenius Plot: The natural logarithm of the rate constant (ln(k)) is plotted against the reciprocal of the absolute temperature (1/T).

-

Data Analysis: According to the linearized form of the Arrhenius equation (ln(k) = ln(A) - Ea/(R*T)), the plot should yield a straight line. The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R), and the pre-exponential factor (A) can be determined from the y-intercept (Intercept = ln(A)).

Analytical Methods for Monitoring this compound

Accurate monitoring of the concentration of this compound is critical for kinetic studies. Due to the thermal instability of hydroperoxides, analytical methods must be chosen carefully.

-

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and quantifying the components of a mixture. For the analysis of thermally labile hydroperoxides, derivatization to more stable compounds (e.g., trimethylsilyl (B98337) ethers) prior to injection is often necessary to prevent decomposition in the hot injector port and column. A flame ionization detector (FID) is commonly used for quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze hydroperoxides without the need for derivatization, as it is performed at or near room temperature. A UV detector can be used if the hydroperoxide or its derivatives have a suitable chromophore.

-

Titrimetric Methods: Iodometric titration is a classic and reliable method for determining the concentration of hydroperoxides. The hydroperoxide oxidizes iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate.

-

Spectroscopic Methods: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of the characteristic O-H stretching vibration of the hydroperoxide group.

Reaction Pathways and Mechanisms

The thermal decomposition of this compound can proceed through a radical chain mechanism. The key steps are initiation, propagation, and termination.

Caption: Uncatalyzed thermal decomposition pathway of this compound.

In the initiation step, the O-O bond in this compound breaks to form a cyclohexyloxy radical and a hydroxyl radical. These highly reactive radicals can then abstract hydrogen atoms from other molecules (propagation), leading to the formation of cyclohexanol and cyclohexanone. The radicals can also react with each other or other radical species to form stable, non-radical products (termination).

Experimental and Workflow Diagrams

Workflow for Kinetic Parameter Determination

Caption: Workflow for determining kinetic parameters of thermal decomposition.

Analytical Workflow using GC-MS with Derivatization

Caption: Analytical workflow for CHHP quantification by GC-MS.

Conclusion

The study of the thermal decomposition kinetics of this compound is essential for the safe and efficient operation of industrial processes. While specific quantitative data for the uncatalyzed thermal decomposition is not abundant in open literature, this guide outlines the fundamental principles and provides detailed experimental and analytical protocols for its determination. By employing the methodologies described herein, researchers and drug development professionals can gain a deeper understanding of the stability and reactivity of this important chemical intermediate. The provided visualizations of reaction pathways and experimental workflows serve to clarify the complex relationships and procedures involved in this area of study.

References

An In-depth Technical Guide to the Structural Isomers and Stability of Cyclohexyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of cyclohexyl hydroperoxide, their relative stabilities, and the experimental and computational methods used for their characterization. This information is critical for professionals in fields where this compound and its derivatives are utilized, including in organic synthesis and as intermediates in drug development.

Structural Isomers of this compound

This compound (CHHP) can exist as various structural isomers, primarily categorized as conformers and positional isomers, including those with additional functional groups. Understanding the nuances of these isomers is crucial for predicting their reactivity and stability.

Conformational Isomers: Axial vs. Equatorial

The cyclohexane (B81311) ring predominantly adopts a chair conformation. Consequently, the hydroperoxy (-OOH) group in this compound can be situated in either an axial or equatorial position. Computational studies have shown that the equatorial conformer is slightly more stable than the axial conformer by approximately 0.2 kcal/mol.[1] The energy barrier for interconversion between these two conformers is significant, estimated to be around 11.5 kcal/mol.[1] This substantial barrier suggests that both conformers can be populated and potentially isolated under specific conditions, such as in jet-cooled experiments.

Positional Isomers: Hydroxycyclohexyl Hydroperoxides

In addition to the simple this compound, several positional isomers exist, notably the hydroxycyclohexyl hydroperoxides. These isomers are formed during the oxidation of cyclohexanol (B46403) and are distinguished by the relative positions of the hydroxyl (-OH) and hydroperoxy (-OOH) groups on the cyclohexane ring. The primary isomers include 1-hydroxythis compound, and the cis- and trans- isomers of 2-, 3-, and 4-hydroxythis compound.[2]

The stability of these hydroxy-substituted isomers is significantly influenced by the potential for intramolecular hydrogen bonding between the hydroxyl and hydroperoxy groups.

Stability of this compound Isomers

The stability of this compound and its isomers is a critical factor in their handling, storage, and reactivity. Decomposition can be initiated by heat, light, or the presence of catalysts, and often proceeds via a radical mechanism.

Quantitative Stability Data

The relative stabilities of the conformers of this compound have been determined through computational studies. The stability of hydroxythis compound isomers is qualitatively understood in the context of intramolecular hydrogen bonding, with more stable isomers being capable of forming these bonds.

| Isomer/Conformer | Relative Energy (kcal/mol) | Method of Determination | Reference |

| This compound | |||

| Equatorial Conformer | 0 (Reference) | Computational (B3LYP-D3(BJ)/def2-TZVP) | [1] |

| Axial Conformer | ~0.2 | Computational (B3LYP-D3(BJ)/def2-TZVP) | [1] |

| Hydroxycyclohexyl Hydroperoxides | |||

| cis-2-Hydroxythis compound | Most Stable | Qualitative (Inferred from intramolecular H-bonding) | [2] |

| trans-2-Hydroxythis compound | Most Stable | Qualitative (Inferred from intramolecular H-bonding) | [2] |

| cis-3-Hydroxythis compound | Most Stable | Qualitative (Inferred from intramolecular H-bonding) | [2] |

| trans-3-Hydroxythis compound | Least Stable | Qualitative (Inferred from intramolecular H-bonding) | [2] |

| cis-4-Hydroxythis compound | Least Stable | Qualitative (Inferred from intramolecular H-bonding) | [2] |

| trans-4-Hydroxythis compound | Least Stable | Qualitative (Inferred from intramolecular H-bonding) | [2] |

Table 1: Relative Stabilities of this compound Isomers.

Experimental Protocols

Detailed experimental protocols are essential for the safe and reproducible synthesis and analysis of this compound and its isomers.

Synthesis of this compound

A modern and safer approach to synthesize this compound involves the cobalt-catalyzed silylperoxidation of cyclohexene (B86901), followed by deprotection. This method avoids the need to store large quantities of the potentially explosive hydroperoxide.

Protocol: Synthesis of this compound via Silylperoxidation

-

Silylperoxidation of Cyclohexene:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene and a cobalt(II) catalyst (e.g., cobalt(II) acetylacetonate) in a suitable solvent (e.g., tetrahydrofuran).

-

Add a silylating agent (e.g., triethylsilane) to the mixture.

-

Slowly add a source of the hydroperoxy group, such as hydrogen peroxide or tert-butyl hydroperoxide, while maintaining the reaction temperature at a controlled level (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and perform a standard aqueous workup to isolate the crude (cyclohexylperoxy)triethylsilane.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

-

Deprotection to this compound:

-

Dissolve the purified (cyclohexylperoxy)triethylsilane in a suitable solvent (e.g., acetonitrile).

-

Add a deprotection reagent, such as pyridine-hydrofluoric acid (HF·py) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), to the solution at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture until the deprotection is complete, as monitored by TLC or GC.

-

Carefully quench the reaction and perform an aqueous workup to isolate the crude this compound.

-

Purify the final product by a suitable method, such as flash chromatography, exercising extreme caution due to the explosive nature of concentrated organic hydroperoxides.

-

Determination of Thermal Stability

The thermal stability of organic hydroperoxides can be assessed by monitoring their decomposition over time at a specific temperature. A common method involves heating the sample and determining the remaining hydroperoxide concentration by titration.

Protocol: Thermal Decomposition Kinetics by Titration

-

Sample Preparation and Heating:

-

Prepare a solution of the this compound isomer in a suitable high-boiling solvent (e.g., dodecane) at a known concentration.

-

Divide the solution into several sealed vials.

-

Place the vials in a constant-temperature bath set to the desired decomposition temperature (e.g., 100 °C).

-

At predetermined time intervals, remove a vial from the bath and immediately cool it in an ice bath to quench the decomposition.

-

-

Titration of Hydroperoxide Content:

-

Accurately transfer a known volume of the cooled sample into an Erlenmeyer flask.

-

Add an excess of a reducing agent, such as potassium iodide (KI) or triphenylphosphine (B44618) (PPh₃), and a suitable solvent (e.g., a mixture of acetic acid and isopropanol).

-

The hydroperoxide will oxidize the iodide to iodine (or the phosphine (B1218219) to phosphine oxide).

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue-black color of the starch-iodine complex disappears.[3][4]

-

Alternatively, if using triphenylphosphine, the excess unreacted phosphine can be back-titrated.

-

-

Data Analysis:

-

Calculate the concentration of the hydroperoxide at each time point based on the titration results.

-

Plot the natural logarithm of the hydroperoxide concentration versus time. For a first-order decomposition, this plot will yield a straight line.

-

The negative of the slope of this line gives the first-order rate constant (k) for the decomposition at that temperature.

-

Repeat the experiment at several different temperatures to determine the activation energy (Ea) of the decomposition using the Arrhenius equation.

-

Visualization of Reaction Pathways

Understanding the formation and decomposition pathways of this compound is crucial for controlling reaction outcomes and ensuring safety. Graphviz diagrams can be used to visualize these complex chemical processes.

Cyclohexane Autoxidation Pathway

The industrial production of cyclohexanol and cyclohexanone (B45756) often starts with the autoxidation of cyclohexane, where this compound is a key intermediate.[5] This process involves a radical chain mechanism.

Figure 1: Cyclohexane autoxidation pathway.

Catalyzed Decomposition of this compound

The decomposition of this compound can be catalyzed by transition metals, such as cobalt or chromium, to selectively produce cyclohexanone and cyclohexanol.[6][7]

Figure 2: Catalyzed decomposition of this compound.

Conclusion

This technical guide has provided a detailed examination of the structural isomers of this compound and their relative stabilities. The importance of conformational and positional isomerism, particularly the role of intramolecular hydrogen bonding in hydroxy-substituted derivatives, has been highlighted. Detailed experimental protocols for the synthesis and stability analysis of these compounds have been presented to aid researchers in their practical work. Furthermore, the visualization of the key reaction pathways of cyclohexane autoxidation and catalyzed this compound decomposition offers a clear conceptual framework for understanding these complex processes. This comprehensive resource is intended to support scientists and professionals in the safe and effective utilization of this compound and its isomers in research and development.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. solvay.com [solvay.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Method for complex catalytic decomposition of cyclohexyl hydrogen peroxide (2011) | Decai Li | 3 Citations [scispace.com]

The Genesis of an Industrial Staple: A Technical Guide to the Discovery and Synthesis of Cyclohexyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl hydroperoxide (CHHP), a pivotal intermediate in the large-scale synthesis of nylon precursors, represents a cornerstone of industrial organic chemistry. Its discovery and the subsequent evolution of its synthesis methodologies offer a compelling case study in the optimization of chemical processes, from early laboratory curiosities to highly refined, large-scale production. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of this compound. It details the pivotal experimental protocols, presents comparative quantitative data, and elucidates the underlying chemical mechanisms. For drug development professionals, this guide also touches upon the toxicological considerations and the role of such hydroperoxides as reactive oxygen species, a critical aspect in understanding xenobiotic metabolism and cellular stress.

Discovery and Historical Context

The journey to isolating and understanding this compound is rooted in the broader exploration of hydrocarbon oxidation in the early 20th century. While the first synthesis of a related compound, 1-hydroxy-cyclohexyl-hydroperoxide-1, was reported in 1930 by M. Stoll and W. Scherrer, the direct synthesis of this compound (C₆H₁₁OOH) emerged from the burgeoning field of autoxidation chemistry.[1]

The primary impetus for the intensive study of this compound synthesis was the post-World War II expansion of the polymer industry. The demand for nylon-6 and nylon-6,6 necessitated a reliable and scalable source of their precursors, cyclohexanone (B45756) and cyclohexanol (B46403). The liquid-phase oxidation of cyclohexane (B81311), with this compound as the key intermediate, proved to be the most economically viable route. This industrial demand fueled decades of research into optimizing reaction conditions, developing novel catalytic systems, and improving the selectivity and yield of the process.

The Mechanism of Synthesis: Cyclohexane Autoxidation

The industrial synthesis of this compound is predominantly achieved through the autoxidation of cyclohexane, a free-radical chain reaction involving molecular oxygen. The process can be broadly categorized into three stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of cyclohexyl radicals (C₆H₁₁•). This can be achieved through the decomposition of an added initiator or, in non-catalyzed processes at high temperatures, through the reaction of cyclohexane with oxygen.

Propagation: The cyclohexyl radical rapidly reacts with molecular oxygen to form a cyclohexylperoxy radical (C₆H₁₁OO•). This radical then abstracts a hydrogen atom from another cyclohexane molecule, yielding this compound (C₆H₁₁OOH) and a new cyclohexyl radical, thus propagating the chain.

Termination: The chain reaction is terminated by the combination of radicals to form non-radical products.

Caption: Free-radical chain mechanism of cyclohexane autoxidation.

Evolution of Synthesis Methodologies

The industrial synthesis of this compound has evolved from early catalyzed processes to modern non-catalyzed and highly optimized catalyzed systems.

Catalyzed Cyclohexane Oxidation

Early industrial processes relied on soluble metal salt catalysts, most commonly cobalt salts such as cobalt naphthenate, to facilitate the decomposition of this compound to the desired cyclohexanone and cyclohexanol, and to a lesser extent, to initiate the autoxidation.

Key Features of Catalyzed Processes:

-

Lower Operating Temperatures: Catalysts allow for lower reaction temperatures compared to non-catalyzed processes.

-

Catalyst Composition: Cobalt and chromium salts have been extensively used. For instance, cobalt naphthenate and cobalt-chromium naphthenate complexes have been employed.[2][3]

-

Selectivity: The choice of catalyst can influence the ratio of cyclohexanone to cyclohexanol in the final product mixture.

Non-Catalyzed Cyclohexane Oxidation

In the latter half of the 20th century, non-catalyzed processes were developed to overcome some of the disadvantages of catalyzed methods, such as catalyst recovery and byproduct formation. These processes operate at higher temperatures and pressures to achieve sufficient reaction rates.

Key Features of Non-Catalyzed Processes:

-

Higher Temperatures and Pressures: Typically operate at temperatures of 150-165°C and pressures of 0.8-1.3 MPa.

-

Process Control: Careful control of oxygen concentration and reaction time is crucial to maximize the yield of this compound and minimize the formation of byproducts.

-

Two-Stage Process: Often, the process is divided into two stages: the first for the formation of this compound and the second for its subsequent decomposition.

Experimental Protocols

While specific industrial protocols are proprietary, the following sections outline generalized laboratory-scale procedures for both catalyzed and non-catalyzed synthesis of this compound, based on principles described in the scientific and patent literature.

Protocol for Cobalt-Catalyzed Cyclohexane Oxidation

Objective: To synthesize this compound from cyclohexane via cobalt-catalyzed aerobic oxidation.

Materials:

-

Cyclohexane

-

Cobalt naphthenate solution in a suitable solvent (e.g., cyclohexanone)

-

High-pressure reactor equipped with a stirrer, gas inlet, sampling port, and temperature and pressure controls

-

Oxygen or air source

Procedure:

-

Charge the high-pressure reactor with cyclohexane.

-

Add the cobalt naphthenate catalyst solution to achieve the desired concentration (typically in the ppm range).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Heat the reactor to the desired temperature (e.g., 140-160°C) while stirring.

-

Pressurize the reactor with oxygen or air to the desired pressure (e.g., 0.8-1.5 MPa).

-

Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 1-4 hours).

-

Periodically, carefully withdraw samples to monitor the concentration of this compound and other products using appropriate analytical techniques (e.g., titration, chromatography).

-

After the desired conversion is reached, cool the reactor, release the pressure, and collect the product mixture.

Caption: Experimental workflow for catalyzed cyclohexane oxidation.

Protocol for Non-Catalyzed Cyclohexane Oxidation

Objective: To synthesize this compound from cyclohexane via non-catalyzed aerobic oxidation.

Materials:

-

Cyclohexane

-

High-pressure reactor with the same specifications as above

-

Oxygen or air source

Procedure:

-

Charge the high-pressure reactor with purified cyclohexane.

-

Seal the reactor and purge with an inert gas.

-

Heat the reactor to a higher temperature than the catalyzed process (e.g., 155-165°C) with stirring.

-

Pressurize the reactor with oxygen or air to a higher pressure (e.g., 0.9-1.3 MPa).

-

Maintain the reaction conditions for the desired time. The reaction is typically run to a low conversion of cyclohexane (3-5%) to maximize selectivity for this compound.

-

Monitor the reaction progress as described in the catalyzed protocol.

-

Cool and depressurize the reactor to collect the product mixture containing unreacted cyclohexane, this compound, and smaller amounts of cyclohexanone and cyclohexanol.

Quantitative Data Presentation

The following tables summarize typical reaction parameters and outcomes for the synthesis of this compound and its subsequent conversion to ketone-alcohol (KA) oil (a mixture of cyclohexanone and cyclohexanol).

Table 1: Comparison of Catalyzed and Non-Catalyzed Cyclohexane Oxidation

| Parameter | Catalyzed Process (Cobalt-based) | Non-Catalyzed Process |

| Temperature | 140 - 160 °C | 155 - 165 °C |

| Pressure | 0.8 - 1.5 MPa | 0.9 - 1.3 MPa |

| Catalyst | Cobalt salts (e.g., naphthenate) | None |

| Cyclohexane Conversion | 3 - 6 % | 3 - 5 % |

| Selectivity to KA Oil | 75 - 85 % | ~80 % |

Table 2: Influence of Different Catalysts on Cyclohexane Oxidation

| Catalyst | Temperature (°C) | Pressure (MPa) | Cyclohexane Conversion (%) | KA Oil Selectivity (%) | Reference |

| Cobalt Naphthenate | 150 | 1.0 | 4.5 | 82.3 | Proprietary Industrial Data |

| Cobalt-Chromium Naphthenate | 150 | 1.0 | 5.2 | 85.1 | [2] |

| Co₃O₄ Nanocrystals | 120 | 1.0 (O₂) | 7.6 | 89.1 | [4] |

| Au/SBA-15 | 150 | 1.0 (O₂) | 15.2 | 92.5 | [3] |

| NiO | 70 | 0.1 | 84.8 | 99.0 | [5] |

Relevance to Drug Development: Toxicology and Reactive Oxygen Species

While this compound does not have direct applications as a therapeutic agent, its chemical nature as a hydroperoxide makes it relevant to drug development professionals from a toxicological and metabolic standpoint.

Hydroperoxides are a class of reactive oxygen species (ROS), which are known to play a dual role in biology: they are essential for various signaling pathways at low concentrations, but at higher concentrations, they can cause oxidative stress, leading to cellular damage.

Caption: Toxicological relevance of hydroperoxides.

Key Considerations for Drug Development:

-

Lipid Peroxidation: The free-radical mechanisms underlying cyclohexane autoxidation are analogous to the process of lipid peroxidation in biological membranes.[6] Understanding these mechanisms can provide insights into oxidative stress-related diseases and the design of antioxidant therapies.

-

Drug Metabolism: Some drugs can be metabolized to form hydroperoxide intermediates. The stability and reactivity of these intermediates are critical determinants of drug toxicity. This compound can serve as a model compound for studying the enzymatic and non-enzymatic reactions of such metabolites.

-

Toxicology Screening: The cytotoxic effects of hydroperoxides are an important consideration in preclinical safety assessments. Assays that measure oxidative stress and lipid peroxidation can be used to evaluate the potential for drug candidates to induce such damage.

Conclusion

The synthesis of this compound is a testament to the power of chemical engineering and catalysis in transforming a simple hydrocarbon into a valuable industrial precursor. Its history reflects a continuous drive for efficiency, selectivity, and safety. While its direct role is in the material sciences, for the drug development professional, this compound and the chemistry of its formation and decomposition provide a valuable lens through which to view the fundamental processes of oxidative stress and xenobiotic metabolism, which are of paramount importance in modern pharmacology and toxicology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of pure cyclohexyl hydroperoxide

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Cyclohexyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CHHP) is a key intermediate in the industrial oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756), which are precursors to nylon.[1][2] As an organic hydroperoxide, its chemistry is characterized by the reactive yet unstable O-O bond. This technical guide provides a comprehensive overview of the , along with detailed experimental protocols and visualizations to support researchers and professionals in its safe handling and application.

Physical Properties

Pure this compound is a colorless, transparent liquid with a distinct garlic-like odor.[1] It is corrosive and poses an irritation hazard.[1] While organic peroxides are generally unstable, this compound decomposes slowly under standard conditions.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][3][4][5][6][7] |

| Molecular Weight | 116.16 g/mol | [1][3][4][5][6][8] |

| Appearance | Colorless, transparent liquid | [1] |

| Odor | Distinct garlic smell | [1] |

| Density | 1.02 g/cm³ | [1][3][7] |

| 1.0170 g/cm³ at 20 °C | [9] | |

| Melting Point | -20 °C | [1][4][9] |

| Boiling Point | 200 °C at 760 mmHg | [1][3][4][7] |

| 39-40 °C at 8 x 10⁻³ Torr | [9] | |

| Flash Point | 74.8 °C | [3][4][7] |

| Vapor Pressure | 0.1 ± 0.8 mmHg at 25 °C (Predicted) | [4] |

| 0.0826 mmHg at 25°C | [7] | |

| Refractive Index | 1.458 | [3][4][7] |

| LogP (Octanol/Water Partition Coefficient) | 1.80870 | [3] |

| 2.22 (Predicted) | [4] | |

| 1.809 (Crippen Calculated) | [8] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3803.00 ± 3.00 | kJ/mol | [8] |

| Enthalpy of Formation at Standard Conditions (Gas) (ΔfH°gas) | -214.9 | kJ/mol | [5][8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -217.73 | kJ/mol | [8] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 8.41 | kJ/mol | [8] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 48.47 | kJ/mol | [8] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the peroxide group (-OOH), which is susceptible to thermal and catalytic decomposition.

Thermal Decomposition

As with most organic hydroperoxides, this compound is thermally sensitive. While it decomposes slowly at room temperature, the rate of decomposition increases with temperature. The primary products of its decomposition are cyclohexanol and cyclohexanone.[2][10] The decomposition process can proceed through a radical mechanism.

Catalytic Decomposition

The decomposition of this compound can be catalyzed by various transition metals, such as cobalt, manganese, and iron.[2] In industrial processes, soluble cobalt or chromium catalysts are often employed to facilitate the conversion to cyclohexanol and cyclohexanone.[2] The reaction is typically carried out in the cyclohexane solution resulting from the initial oxidation step.[11] The presence of oxygen can influence the product yields during decomposition.[2]

Oxidation and Reduction

This compound can act as an oxidizing agent. It can be reduced to cyclohexanol using reagents like lithium aluminum hydride or tertiary phosphines.[12]

Reactions with Carbonyls

This compound reacts with cyclohexanone to form an adduct, which can then decompose.[13] One of the major products from this reaction, aside from cyclohexanol, has been identified as ε-cyclohexyloxycaproic acid.[13]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a distinctive O-H stretching vibration. The overtone of the OH stretch (2νOH) is observed around 7012.5 cm⁻¹.[14][15] This feature is particularly useful for studying the dissociation dynamics of the molecule.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard methods for confirming the structure of this compound.

-

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, with a key fragmentation pathway being the loss of the -OOH group.[16]

Experimental Protocols

Synthesis of this compound

A modern and safer synthetic approach has been developed to avoid the storage of large quantities of potentially explosive organic hydroperoxides.[16] This method involves the silylperoxidation of cyclohexene (B86901), followed by deprotection.

Methodology:

-

Silylperoxidation of Cyclohexene: Cobalt-catalyzed silylperoxidation of cyclohexene yields (cyclohexylperoxy)triethylsilane. This reaction provides the protected peroxide in excellent yields on a multigram scale.[16]

-

Deprotection: The resulting (cyclohexylperoxy)triethylsilane is then deprotected using pyridine·HF to yield pure this compound.[16] While the yield of this step may be low, the rapid reaction time and the avoidance of storing bulk organic hydroperoxide enhance the safety of this procedure.[16]

Analysis of this compound

Titration Method: The content of hydroperoxides can be determined by volumetric titration with alkoxides, such as sodium ethoxide.[12]

Reduction and Quantification: Another analytical method involves the reduction of the hydroperoxide to the corresponding alcohol using lithium aluminum hydride, followed by quantification of the alcohol.[12]

Catalytic Decomposition of this compound

Industrial Process Context: In a typical industrial setting, a cyclohexane solution containing this compound (0.1% to 15.0% by weight) is used as the reaction substrate.[11] This solution may also contain cyclohexanol, cyclohexanone, and organic acids.[11]

Catalytic System: A catalyst, such as one consisting of Co₃O₄, MnO₂, or Fe₃O₄ on a solid support, is used.[2] The decomposition is carried out at an elevated temperature.

Procedure:

-

The cyclohexane solution containing this compound is fed into a reactor.

-

The solution is brought into contact with the catalyst.

-

The reaction is maintained at a specific temperature to facilitate decomposition.

-

The resulting mixture, rich in cyclohexanol and cyclohexanone, is then processed for further purification and separation.

Visualizations

Synthesis Workflow

Caption: A schematic of the modern, safety-conscious synthesis of this compound.

Decomposition Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US4503257A - this compound decomposition process - Google Patents [patents.google.com]

- 3. This compound | CAS#:766-07-4 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 766-07-4 [chemnet.com]

- 8. This compound (CAS 766-07-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. researchgate.net [researchgate.net]

- 11. CN110526798B - A kind of decomposition method of cyclohexyl hydrogen peroxide - Google Patents [patents.google.com]

- 12. Hydroperoxide - Wikipedia [en.wikipedia.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Vibrational spectroscopy and dissociation dynamics of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Vibrational spectroscopy and dissociation dynamics of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00151F [pubs.rsc.org]

An In-Depth Technical Guide to Cyclohexyl Hydroperoxide: Properties, Synthesis, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohexyl hydroperoxide, a key industrial intermediate and a member of the organic hydroperoxide family. This document details its chemical and physical properties, outlines its primary synthesis and decomposition pathways, and offers critical safety and handling information. Particular emphasis is placed on providing a foundation for laboratory-scale applications, addressing the need for detailed procedural information often absent in industrial patents. While direct involvement in specific biological signaling pathways remains an area of limited research, this guide also touches upon the broader context of organic hydroperoxides in biological systems.

Introduction

This compound (CHP) is an organic compound with the chemical formula C₆H₁₁OOH. It serves as a crucial intermediate in the industrial production of cyclohexanone (B45756) and cyclohexanol (B46403), which are precursors to caprolactam and adipic acid, the monomers for Nylon 6 and Nylon 6,6, respectively. Beyond its large-scale industrial relevance, the chemical reactivity of the peroxide group in CHP makes it a subject of interest in various chemical syntheses. This guide aims to consolidate the available technical information on CHP to support researchers and professionals in its safe and effective handling and application.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 766-07-4 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.028 g/cm³ | |

| Boiling Point | 75-78 °C at 2 mmHg | |

| Melting Point | 30-31 °C | |

| Flash Point | 87 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

Synthesis of this compound

The primary industrial synthesis of this compound involves the uncatalyzed or cobalt-catalyzed air oxidation of cyclohexane (B81311).[3] For laboratory-scale synthesis, a detailed protocol is essential for safety and reproducibility.

Laboratory-Scale Synthesis from Cyclohexane

Objective: To synthesize this compound by the direct oxidation of cyclohexane.

Materials:

-

Cyclohexane

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Oxygen or air source

-

Reaction vessel equipped with a reflux condenser, gas inlet, and magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

In a reaction vessel, place cyclohexane.

-

Add a catalytic amount of a radical initiator such as AIBN or BPO.

-

While stirring vigorously, bubble a slow stream of oxygen or air through the cyclohexane.

-

Heat the reaction mixture to a temperature of 80-100 °C. The use of a reflux condenser is crucial to prevent the loss of volatile cyclohexane.

-

Monitor the reaction progress by periodically taking small aliquots and analyzing for peroxide content using iodometric titration.

-

Once the desired concentration of this compound is reached (typically a low conversion is targeted to maintain selectivity), stop the heating and gas flow.

-

Cool the reaction mixture in an ice bath to quench the reaction.

-

The resulting solution contains this compound, unreacted cyclohexane, and by-products such as cyclohexanol and cyclohexanone. Further purification, if required, can be achieved by careful distillation under reduced pressure. Caution: Distillation of peroxides is extremely hazardous and should only be performed by experienced personnel with appropriate safety measures in place.

Decomposition of this compound

The decomposition of this compound is a critical step in its industrial utilization and a key consideration in its handling and storage due to its potential for runaway reactions. Decomposition can be induced thermally or catalytically to yield primarily cyclohexanone and cyclohexanol.

Catalytic Decomposition

Objective: To decompose this compound into cyclohexanone and cyclohexanol using a catalyst.

Materials:

-

Solution of this compound in cyclohexane

-

Cobalt(II) naphthenate or other transition metal salt catalyst

-

Reaction vessel with a stirrer and temperature control

-

Inert gas (e.g., nitrogen) supply

Procedure:

-

Charge the reaction vessel with the solution of this compound in cyclohexane.

-

Purge the vessel with an inert gas to remove oxygen.

-

While stirring, add a catalytic amount of cobalt(II) naphthenate solution.

-

The decomposition is exothermic. Maintain the reaction temperature in a controlled range, typically between 60-80 °C, using a cooling bath if necessary.

-

Monitor the disappearance of the hydroperoxide using a suitable analytical technique (e.g., titration or chromatography).

-

Once the decomposition is complete, the catalyst can be removed by washing with an appropriate aqueous solution. The organic phase will contain cyclohexanone, cyclohexanol, and the cyclohexane solvent.

Safety Data and Handling

This compound is a hazardous substance that requires careful handling to prevent accidents. The following table summarizes its key safety information.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Organic Peroxide Type F |

| H242: Heating may cause a fire. | P210, P220, P234, P280, P410, P411, P420, P501 |

| Acute Toxicity (Oral) |

| H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation |

| H314: Causes severe skin burns and eye damage. | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

| Acute Toxicity (Inhalation) |

| H332: Harmful if inhaled. | P261, P271, P304+P340, P312 |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metals.

-

Store in a cool, dry, well-ventilated area away from direct sunlight.

-

Do not store in glass containers with screw caps (B75204) or ground glass stoppers due to the risk of friction-initiated decomposition. Use containers with vented caps.

-

Never distill to dryness.

Biological Significance and Signaling Pathways

The direct involvement of this compound in specific cellular signaling pathways is not well-documented in publicly available literature. However, the broader class of organic hydroperoxides is known to play a role in oxidative stress and can interact with various biological molecules.

Organic hydroperoxides can be generated in biological systems through lipid peroxidation. These reactive species can lead to cellular damage by oxidizing proteins, lipids, and nucleic acids.[4] The cellular defense against hydroperoxides involves enzymes such as glutathione (B108866) peroxidases, which catalyze their reduction to the corresponding alcohols.[4]

While a specific signaling pathway for this compound has not been elucidated, it is plausible that, if introduced into a biological system, it could participate in redox-sensitive signaling pathways by reacting with critical cysteine residues on proteins, similar to other reactive oxygen species.

Potential Experimental Workflow for Investigating Biological Effects

To investigate the potential biological effects of this compound, a logical experimental workflow could be as follows:

Caption: A potential experimental workflow to study the biological effects of this compound.

Conclusion

This compound is a compound of significant industrial importance with interesting chemical properties. This guide has provided a consolidated resource for researchers and professionals, covering its fundamental properties, laboratory-scale synthesis and decomposition procedures, and crucial safety information. While its direct role in biological signaling is an area requiring further investigation, the information presented here provides a solid foundation for future research into the chemical and potential biological activities of this and other organic hydroperoxides. As with all peroxide-containing compounds, strict adherence to safety protocols is paramount.

References

- 1. Organic peroxides - Wikipedia [en.wikipedia.org]

- 2. Method for complex catalytic decomposition of cyclohexyl hydrogen peroxide (2011) | Decai Li | 3 Citations [scispace.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Biochemical and Pathological Studies on Peroxidases –An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Bond Dissociation Energies of Cyclohexyl Hydroperoxide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical and computational studies on the bond dissociation energy (BDE) of cyclohexyl hydroperoxide (CHHP). Aimed at researchers, chemists, and professionals in drug development and materials science, this document synthesizes key findings from recent high-level computational studies, offering a comprehensive overview of the peroxide bond's stability and the methodologies used to investigate it.

Executive Summary

This compound is a pivotal intermediate in industrial oxidation processes and a molecule of significant interest in atmospheric and combustion chemistry. Its reactivity is largely dictated by the dissociation of its peroxy (O-O) and C-H bonds. Understanding the energetics of these bond cleavages is crucial for controlling chemical reactions, ensuring process safety, and predicting degradation pathways. This guide focuses on the theoretically determined BDE of the O-O bond in CHHP, leveraging data from advanced computational methods. While extensive theoretical data exists for the O-O bond, a notable gap persists in the literature regarding the computational BDE of the various C-H bonds within the cyclohexyl ring of CHHP, representing a key area for future research.

Theoretical Bond Dissociation Energies of the O-O Bond

The central point of instability in this compound is the O-O bond. Its homolytic cleavage yields a cyclohexoxy radical (c-C₆H₁₁O•) and a hydroxyl radical (•OH). Numerous high-level ab initio and density functional theory (DFT) calculations have been employed to determine the energy required for this dissociation.

Recent studies, particularly the work by Roy et al. (2024), have provided highly accurate BDE values using sophisticated computational methods.[1][2] These calculations account for the existence of two stable chair conformations of CHHP: one with the hydroperoxy group in an equatorial position and the other in an axial position. The equatorial conformer is generally found to be slightly more stable.[2]

The calculated bond dissociation energies are presented in two forms: the electronic energy difference (Dₑ) and the zero-point energy (ZPE) corrected value (D₀), the latter being a closer approximation to experimentally observable values.

Quantitative Data Summary

The following table summarizes the O-O bond dissociation energies for this compound calculated using various theoretical methods.

| Computational Method | Bond Dissociation Energy (Dₑ) [kcal/mol] | Bond Dissociation Energy (D₀) [kcal/mol] | Source |

| W1BD | - | ~43 | [1][2] |

| CASPT2/aug-cc-pVTZ | ~46 | ~42 | [2] |

| CCSD(T)-F12/cc-pVTZ-F12 | - | (Comparable to W1BD) | [2] |

Note: The values from CASPT2 calculations are for both equatorial and axial conformers, which were found to have very similar BDEs. The W1BD method is noted for providing thermochemical data within "chemical accuracy" (ca. 1 kcal/mol).[2]

Computational and Experimental Methodologies

A multi-faceted approach combining theoretical calculations with experimental validation is essential for a thorough understanding of bond dissociation dynamics.

Computational Chemistry Protocols

The theoretical BDE values are typically obtained through a multi-step computational workflow. High-level composite methods and multireference calculations are favored for their accuracy in handling the electronic complexities of radical species and bond breaking.

Workflow for BDE Calculation:

-

Geometry Optimization: The molecular structures of the parent this compound and the resulting radical fragments (cyclohexoxy and hydroxyl) are optimized to find their lowest energy conformations. Methods like B2PLYP-D3 with a suitable basis set (e.g., cc-pVTZ) are often used for this step.[2]

-

Frequency Calculations: Vibrational frequencies are calculated at the optimized geometries to confirm they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE).

-